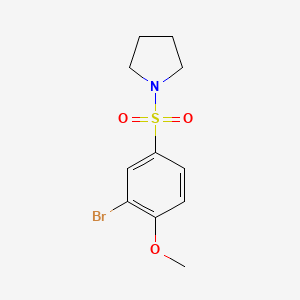
4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
“4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C5H5BrN2O2 and a molecular weight of 205.01 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including “4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid”, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
“4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid” is a solid substance at room temperature . The InChI code for this compound is 1S/C5H5BrN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,1H3,(H,9,10) .Wissenschaftliche Forschungsanwendungen
Structural and Spectral Investigations
- Combined Experimental and Theoretical Studies : A study on a biologically important pyrazole-4-carboxylic acid derivative, specifically 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, was conducted. This research included experimental and theoretical approaches, providing insights into the properties of similar compounds like 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. The study involved characterization using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction technique (Viveka et al., 2016).
Synthesis Methods
- Modified Synthesis of Substituted Pyrazolo[4,3‐d]pyrimidin‐7‐ones : Research demonstrated an efficient method for synthesizing variably substituted pyrazolo[4,3‐d]pyrimidin‐7‐ones, starting with 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, which was exclusively brominated at the 4-position. This study offers a perspective on synthesizing derivatives of compounds like 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (Khan et al., 2005).
Potential Applications
Antifungal Activity : A study on a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides revealed their moderate to excellent antifungal activities against several phytopathogenic fungi. This suggests potential agricultural or pharmaceutical applications for compounds like 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (Du et al., 2015).
Cytotoxicity and Antitumor Activity : A research investigating the synthesis of various pyrazole derivatives, including compounds like 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, showed weak growth inhibition on certain cancer cell lines. This indicates the potential of such compounds in cancer research (Huang et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that “4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid” and other pyrazole derivatives will continue to be important in future research and applications.
Eigenschaften
IUPAC Name |
4-bromo-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-4(5(9)10)3(6)2-7-8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIJCAVZGBGUKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350097 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
84547-84-2 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84547-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)

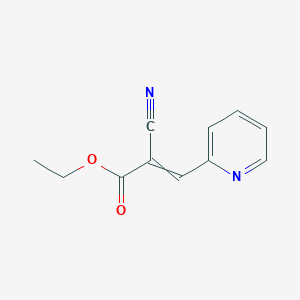
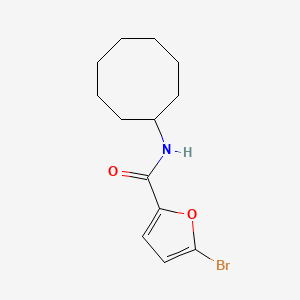

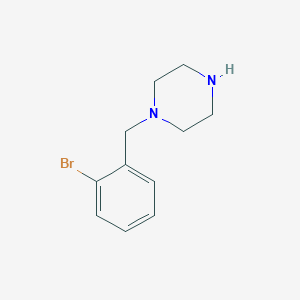
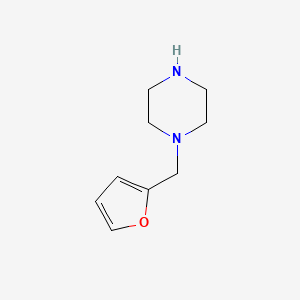
![1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269323.png)
